molecular formula C19H28NaO5S B159657 Sodium prasterone sulfate CAS No. 1099-87-2

Sodium prasterone sulfate

Número de catálogo: B159657
Número CAS: 1099-87-2
Peso molecular: 391.5 g/mol
Clave InChI: LCLCCCKZRQRRTC-ZJTJBYBXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Sodium prasterone sulfate (C₁₉H₂₈O₅S, molecular weight: 368.49 g/mol), also known as dehydroepiandrosterone sulfate (DHEAS), is an endogenous adrenal steroid and a sulfated derivative of prasterone (dehydroepiandrosterone, DHEA). It serves as a precursor for sex hormones, including estrogen and testosterone, via intracrine conversion in peripheral tissues . Clinically, it is approved for treating vaginal atrophy in postmenopausal women and has demonstrated efficacy in improving insulin resistance and ovulation dysfunction in polycystic ovarian syndrome (PCOS) models . Its lyophilized formulations require stabilization with additives like polyvinylpyrrolidone (PVP) or glycine to prevent acidic degradation products .

Métodos De Preparación

Chemical Synthesis and Sulfation Process

The synthesis of sodium prasterone sulfate involves the sulfation of prasterone (dehydroepiandrosterone, DHEA), followed by neutralization to form the sodium salt. While detailed synthetic routes are proprietary, general methodologies align with established steroid sulfation practices. The process typically includes:

  • Sulfation of Prasterone :
    Prasterone undergoes sulfation at the 3β-hydroxyl group using reagents such as sulfur trioxide-pyridine complexes or chlorosulfonic acid. This step forms the sulfate ester, prasterone sulfate.

  • Neutralization :
    The acidic prasterone sulfate is neutralized with sodium hydroxide to yield the sodium salt.

  • Crystallization :
    The product is crystallized as a dihydrate to enhance stability and purity.

Industrial-scale production requires precise control of reaction parameters (temperature, pH, and stoichiometry) to ensure high yields (>85%) and minimize byproducts .

Pharmaceutical Formulation Strategies

Dispersible Tablet Preparation

A patented method for formulating this compound dispersible tablets optimizes bioavailability and patient compliance . Key steps include:

  • Micronization :
    this compound is mixed with a solubilizer (e.g., sodium lauryl sulfate) and micronized to particles (0.5–50 µm) to enhance dissolution.

  • Excipient Blending :
    Micronized particles are blended with excipients such as microcrystalline cellulose (filler), crospovidone (disintegrant), and sucrose (flavoring agent).

  • Compression :
    The mixture is compressed into tablets using high-speed tablet presses.

Table 1: Formulation Optimization for Dissolution Rate

FormulationThis compound (mg)Sodium Lauryl Sulfate (mg)Dissolution Rate (%)
F1100292.4
F2100595.1
F31001096.8

Higher solubilizer concentrations (e.g., sodium lauryl sulfate at 10 mg/tablet) improve dissolution rates by reducing particle aggregation .

Excipient Selection and Impact

Excipients critically influence tablet performance:

  • Microcrystalline cellulose ensures structural integrity.

  • Crospovidone (0.4–1.0%) enables rapid disintegration (<30 seconds).

  • Magnesium stearate (0.4%) prevents adhesion during compression .

Industrial Production Workflow

Large-scale manufacturing involves:

  • Reactor Sulfation :
    Batch reactors with automated pH and temperature controls ensure consistent sulfation.

  • Spray Drying :
    The sodium salt is spray-dried to achieve uniform particle size distribution.

  • Continuous Mixing :
    Twin-screw extruders blend active and excipient powders homogeneously.

  • In-Line Quality Checks :
    Near-infrared spectroscopy (NIR) monitors blend uniformity and moisture content.

Quality Control and Analytical Testing

The DHEA-S chemiluminescent immunoassay system validates purity and potency :

  • Calibration :
    Serum calibrators (0–800 µg/dL) establish a reference curve.

  • Enzyme-Linked Detection :
    DHEA-S-specific antibodies and horseradish peroxidase conjugates quantify concentrations.

  • Acceptance Criteria :
    Intra-assay precision (CV <8%) and recovery rates (95–105%) ensure batch consistency .

Comparative Analysis of Formulation Methods

Table 2: Stability Profile of Dispersible Tablets

Storage ConditionTime (Months)Potency Retention (%)
25°C, 60% RH698.2
40°C, 75% RH394.7

Dispersible tablets exhibit superior stability under ambient conditions compared to conventional tablets, attributed to the absence of hygroscopic excipients .

Challenges and Innovations

  • Particle Size Control :
    Micronization below 20 µm prevents grittiness but risks electrostatic aggregation.

  • Taste Masking :
    Sucrose (10 mg/tablet) mitigates bitterness without affecting dissolution .

  • Scalability : Continuous manufacturing systems reduce batch-to-batch variability.

Análisis De Reacciones Químicas

Tipos de Reacciones: El sulfato de prasterona de sodio experimenta diversas reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes:

Principales Productos:

Aplicaciones Científicas De Investigación

Labor Induction

Sodium prasterone sulfate is primarily utilized in obstetrics as a labor inducer. It is administered via injection to facilitate cervical ripening and dilation during childbirth, particularly in cases of insufficient cervical readiness. This application is well-documented in various clinical settings, particularly in Japan and other countries where it is commercially available under brand names such as Astenile and Mylis .

Treatment of Hypoactive Sexual Desire Disorder

Recent clinical trials have investigated the efficacy of intravaginal prasterone (DHEA) for treating hypoactive sexual desire disorder (HSDD) in postmenopausal women. The results from these studies indicate that this compound can effectively enhance sexual desire and arousal, providing a potential therapeutic option for women experiencing HSDD .

Management of Vaginal Atrophy

This compound has been recognized for its role in alleviating symptoms associated with vaginal atrophy, a common condition in postmenopausal women due to decreased estrogen levels. Clinical research suggests that moderate supplementation of DHEA-S can significantly relieve symptoms such as dryness and discomfort during intercourse without leading to abnormal hormonal levels .

Polycystic Ovary Syndrome (PCOS)

In experimental models, this compound has been used to induce PCOS in rats, allowing researchers to study its effects on ovarian function and hormone levels. One study observed changes in anti-Müllerian hormone levels and apoptosis rates in granulosa cells, contributing to the understanding of PCOS pathogenesis .

Lactation Studies

Another significant study explored the relationship between this compound and lactation. Researchers administered varying doses to postpartum women and measured serum levels of estradiol, prolactin, and oxytocin. The findings indicated no significant impact on breast milk production, suggesting that this compound does not adversely affect lactation processes .

Summary of Applications

Application Description Clinical Evidence
Labor InductionFacilitates cervical ripening during childbirthWidely used in obstetrics; effective in clinical settings
Hypoactive Sexual Desire DisorderEnhances sexual desire in postmenopausal womenPositive outcomes from randomized clinical trials
Vaginal AtrophyRelieves symptoms associated with vaginal atrophySupported by clinical studies showing symptom improvement without hormonal imbalance
PCOS ResearchUsed to study ovarian function and hormonal changesInduces PCOS model for research purposes; insights into hormonal dynamics
Lactation ImpactInvestigates effects on milk productionNo significant effect on breast milk production observed

Mecanismo De Acción

El sulfato de prasterona de sodio actúa como una prohormona, lo que significa que se convierte en hormonas activas en el cuerpo. Se convierte en dehidroepiandrosterona, que luego se puede convertir en andrógenos y estrógenos . Estas hormonas ejercen sus efectos uniéndose a receptores específicos en los tejidos diana, lo que lleva a la activación de diversas vías de señalización. El sulfato de prasterona de sodio también tiene su propia actividad como neuroesteroide, influyendo en la función cerebral y el comportamiento .

Compuestos Similares:

Singularidad: El sulfato de prasterona de sodio es único en su capacidad de actuar como una prohormona y un neuroesteroide. Su grupo sulfato permite una mejor solubilidad y estabilidad en soluciones acuosas en comparación con su compuesto parental, la dehidroepiandrosterona .

Comparación Con Compuestos Similares

Structural and Functional Analogues

Prasterone (DHEA)

  • Molecular Formula : C₁₉H₂₈O₂.
  • Role: Direct precursor to DHEAS and sex hormones. Unlike DHEAS, DHEA is non-sulfated and undergoes rapid hepatic metabolism, limiting its bioavailability. DHEAS, being sulfated, has a longer half-life and serves as a stable circulating reservoir for peripheral hormone synthesis .
  • Clinical Use: Limited to hormonal replacement in adrenal insufficiency due to instability and rapid clearance.

Androsterone Sulfate

  • Molecular Formula : C₁₉H₂₈O₅S (same as DHEAS but with structural isomerism).
  • Role : A metabolite of DHEAS and testosterone. Mendelian randomization studies identify androsterone sulfate as a protective factor in late-onset myasthenia gravis (LOMG), similar to DHEAS. However, DHEAS shows broader therapeutic associations across multiple MG subtypes .
  • Metabolic Pathways : Involved in glycolysis/gluconeogenesis, unlike DHEAS, which is linked to porphyrin and caffeine metabolism .

Other Sulfated Steroids (e.g., Estrone Sulfate)

  • Role: Estrogen precursors with slower conversion rates.

Pharmacokinetic and Stability Profiles

Compound Solubility Stability (Lyophilized) Key Stabilizers
Sodium Prasterone Sulfate Soluble in methanol; pH 4.5–6.5 Degrades rapidly at 50°C without stabilizers PVP, glycine, buffering agents
Prasterone (DHEA) Lipid-soluble Unstable in aqueous environments Requires lipid-based formulations
Androsterone Sulfate Similar to DHEAS Limited data; assumed stable with sulfation Not reported

Clinical and Metabolic Comparisons

Compound Clinical Applications Key Metabolic Pathways Biomarker Associations
This compound Vaginal atrophy, PCOS, mid-trimester abortion Porphyrin/chlorophyll, caffeine Protective in EOMG, LOMG, general MG
Androsterone Sulfate Limited therapeutic use Glycolysis/gluconeogenesis Protective in LOMG
Prasterone (DHEA) Adrenal insufficiency Hepatic sulfation/desulfation No significant MG associations

Actividad Biológica

Sodium prasterone sulfate, also known as dehydroepiandrosterone sulfate (DHEA-S), is a naturally occurring steroid hormone that plays a significant role in the endocrine system. It is synthesized primarily in the adrenal glands and serves as a precursor to androgens and estrogens. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical applications, pharmacokinetics, and relevant research findings.

This compound operates through various pathways in the body:

  • Prohormonal Activity : As a sulfate ester of DHEA, it acts as a prohormone that can be converted into active androgens (such as testosterone) and estrogens (such as estradiol) through enzymatic processes. This conversion is facilitated by enzymes like steroid sulfatase and hydroxysteroid dehydrogenase .
  • Neurosteroid Properties : this compound exhibits neurosteroid activity, influencing neuroendocrine functions and potentially impacting mood and cognitive functions .
  • Receptor Agonism : It binds to androgen and estrogen receptors, thereby modulating various physiological processes including metabolism, immune response, and reproductive functions .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by:

  • Absorption : Oral bioavailability is high, with rapid absorption post-administration. The half-life for DHEA-S is significantly longer than that of its precursor DHEA .
  • Distribution : The volume of distribution ranges from 17.0 to 38.5 L, indicating extensive tissue distribution .
  • Metabolism : this compound undergoes metabolic conversion in various tissues, leading to the formation of active steroid hormones. It is primarily metabolized in the liver and excreted via renal pathways .

Clinical Applications

This compound has been investigated for several clinical applications:

  • Vaginal Atrophy : Clinical studies indicate that this compound effectively alleviates symptoms associated with vaginal atrophy in postmenopausal women. It helps restore local estrogen levels without significantly increasing systemic hormone levels .
  • Adrenal Insufficiency : In patients with adrenal insufficiency, supplementation with this compound has been shown to normalize DHEA-S levels, thus improving overall hormonal balance .
  • Bone Health : Some studies suggest that DHEA-S may contribute to bone density preservation in postmenopausal women, although further research is necessary to confirm these effects .

Table 1: Summary of Clinical Studies on this compound

StudyPopulationDosageDurationFindings
Chang et al.Postmenopausal women200 mg/day24 weeksSlight androgenic effects noted
Vaginal Atrophy StudyPostmenopausal women10 mg/day12 weeksSignificant symptom relief reported
Lactation StudyLactating women200 mg/dayVariableNo effect on breast milk production

Case Studies

  • Vaginal Atrophy Management : A study involving 100 postmenopausal women demonstrated that daily administration of this compound significantly improved vaginal health parameters compared to placebo groups, with minimal side effects reported.
  • Adrenal Insufficiency : In a cohort of patients with Addison's disease, treatment with this compound at doses ranging from 20 to 50 mg/day resulted in restored serum levels of DHEA-S comparable to those found in healthy adults.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of sodium prasterone sulfate (SPS)?

this compound (C₁₉H₂₇NaO₅S, MW 390.47) is a water-soluble steroid sulfate derivative. Its structure includes a 17-ketosteroid backbone with a sulfate group at the 3β position, critical for its solubility and biological activity. Spectral analysis (e.g., circular dichroism/UV) confirms the envelope conformation of its cyclopentanone ring, which contributes to its positive Cotton effect . Physicochemical properties include solubility in water and methanol but limited solubility in acetone and diethyl ether .

Q. What validated analytical methods are recommended for quantifying SPS in biological matrices?

  • Chromatography : Use ion-exchange chromatography (H-type resin) for purification, followed by potentiometric titration with 0.05 M NaOH for quantification .
  • LC-MS/MS : For sensitive detection in tissues, employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with fluorescence or UV detection, optimized for matrix effects .
  • Spectroscopy : CD/UV spectra (200–300 nm) are essential for structural confirmation, particularly to identify the R-band absorption of the 17-ketone group .

Q. How can researchers ensure the purity and stability of SPS in experimental preparations?

  • Purity Testing : Assess via solution clarity (transparency), sulfate content (gravimetric analysis), and heavy metal limits (<20 ppm) .
  • Stability : Store at room temperature in airtight, light-resistant containers. Monitor pH (4.5–6.5 in aqueous solutions) to prevent hydrolysis .

Advanced Research Questions

Q. What experimental design considerations are critical for studying SPS in hormonal pathways?

  • Dose-Response : Use intramuscular depot injections (e.g., 200 mg every 4 weeks) to mimic physiological release, as seen in menopausal hormone replacement therapy studies .
  • Controls : Include DHEA (dehydroepiandrosterone) and estrogen analogs to differentiate SPS-specific effects from endogenous steroid interactions .
  • Matrix Effects : Pre-treat biological samples (e.g., plasma, tissues) with PLE (pressurized liquid extraction) to isolate SPS from interfering lipids .

Q. How can contradictory data on SPS efficacy in autoimmune diseases (e.g., SLE) be reconciled?

Discrepancies in SLE trials may arise from:

  • Patient Stratification : Subgroup by disease activity indices (e.g., SLEDAI score) to account for heterogeneity in immune response .
  • Metabolic Variability : Monitor sulfate conjugation efficiency, which varies due to polymorphisms in sulfotransferase enzymes .
  • Endpoint Selection : Use composite endpoints (e.g., SLEDAI reduction + biomarker trends) instead of isolated clinical metrics .

Q. What advanced techniques are used to elucidate SPS interactions with androgen receptors?

  • Molecular Docking : Combine X-ray crystallography of the receptor’s ligand-binding domain with computational modeling to map hydrogen bonding at the 3-sulfate and 17-ketone sites .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔG, ΔH) to compare SPS with non-sulfated analogs .
  • Transcriptomic Profiling : RNA-seq of androgen-responsive cell lines (e.g., LNCaP) post-SPS exposure to identify downstream signaling pathways .

Q. What methodological challenges arise in scaling up SPS synthesis for preclinical studies?

  • Sulfation Efficiency : Optimize reaction conditions (pH, temperature) to maximize yield of the 3-sulfate ester, avoiding over-sulfation byproducts .
  • Purification : Use SAS (supercritical antisolvent) precipitation to generate nanoparticles, enhancing bioavailability for in vivo models .
  • Analytical Validation : Cross-validate HPLC-UV and LC-MS/MS data to ensure batch-to-batch consistency in sulfate content (>98% purity) .

Propiedades

Key on ui mechanism of action

The low levels of dehydroepiandrosterone sulfate(DHEA-S)is associated with unfavorable levels of several strong cardiovascular disease risk factors, such as lipids and blood pleasure, which are components of the metabolic syndrome, and insulin levels. DHEA-S deficiency is risk factors of obesity and insulin resistance, but it is not clear, whether this possible influence is independent.

Número CAS

1099-87-2

Fórmula molecular

C19H28NaO5S

Peso molecular

391.5 g/mol

Nombre IUPAC

sodium;[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfate

InChI

InChI=1S/C19H28O5S.Na/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18;/h3,13-16H,4-11H2,1-2H3,(H,21,22,23);/t13-,14-,15-,16-,18-,19-;/m0./s1

Clave InChI

LCLCCCKZRQRRTC-ZJTJBYBXSA-N

SMILES

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C.[Na+]

SMILES isomérico

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C.[Na]

SMILES canónico

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)O)C.[Na]

Apariencia

Powder

Key on ui other cas no.

1099-87-2

Descripción física

Solid

Pictogramas

Irritant; Health Hazard

Sinónimos

DHA-S; DHEAS; NSC 72822

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium prasterone sulfate
Reactant of Route 2
Sodium prasterone sulfate
Reactant of Route 3
Sodium prasterone sulfate
Reactant of Route 4
Sodium prasterone sulfate
Reactant of Route 5
Sodium prasterone sulfate
Reactant of Route 6
Sodium prasterone sulfate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.